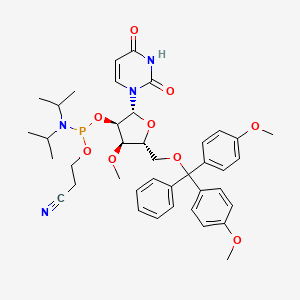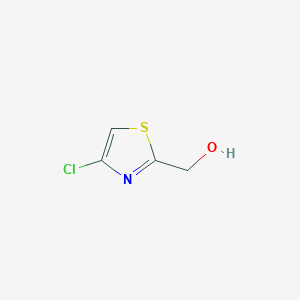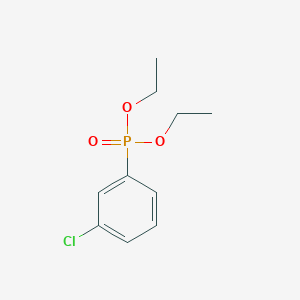
Diethyl(3-chlorophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3-chlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H14ClO3P It is a derivative of phosphonic acid and contains a 3-chlorophenyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl(3-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chlorobenzaldehyde in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl(3-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl(3-chlorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and flame retardants.
Mécanisme D'action
The mechanism of action of diethyl(3-chlorophenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition . Additionally, its ability to form stable complexes with metal ions makes it effective in corrosion inhibition .
Comparaison Avec Des Composés Similaires
- Diethyl(4-chlorophenyl)phosphonate
- Diethyl(2-chlorophenyl)phosphonate
- Diethyl(3-bromophenyl)phosphonate
Comparison: Diethyl(3-chlorophenyl)phosphonate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its 2- and 4-chlorophenyl analogs, the 3-chlorophenyl derivative exhibits different steric and electronic properties, affecting its chemical behavior and applications .
Propriétés
Numéro CAS |
23415-71-6 |
|---|---|
Formule moléculaire |
C10H14ClO3P |
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
1-chloro-3-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
UZBRFBHQOPBXDL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC(=CC=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


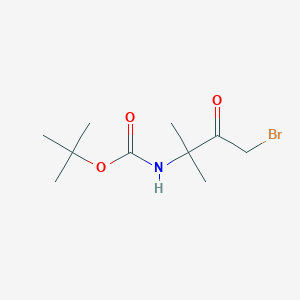
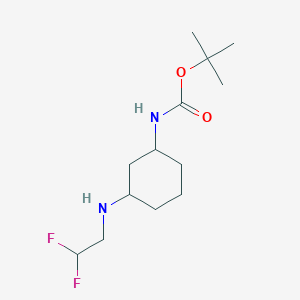
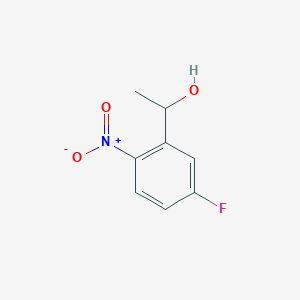
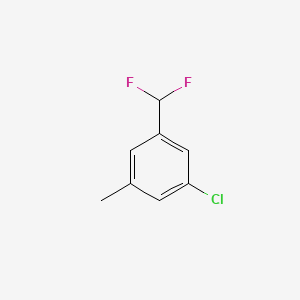
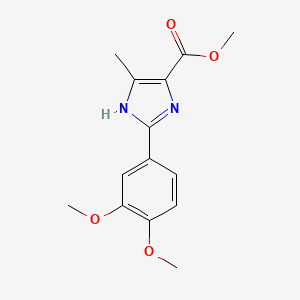
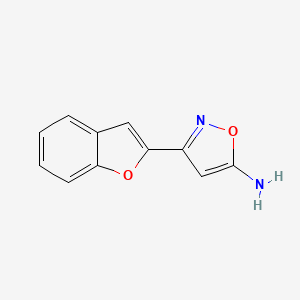
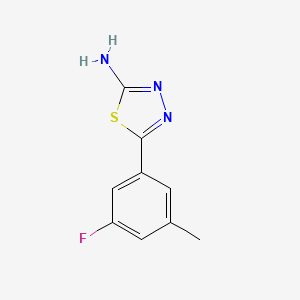
![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)
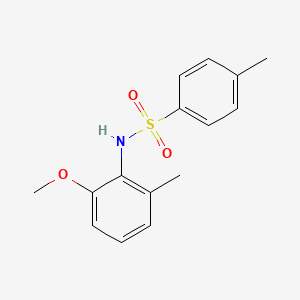
![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
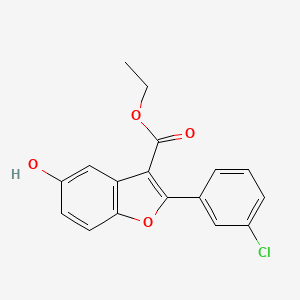
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
